molecular formula C17H22ClFN2O2S B5208723 N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide

N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide

カタログ番号 B5208723
分子量: 372.9 g/mol
InChIキー: HZPVFOGDJVWHOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide, also known as CFMP or TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In recent years, CFMP has emerged as a promising therapeutic agent for the treatment of these diseases.

作用機序

N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide exerts its anti-tumor effects by selectively targeting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is essential for B-cell development, activation, and survival, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. This compound binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways and inducing apoptosis in malignant B-cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor effects in preclinical models of B-cell malignancies. In addition to its direct effects on B-cell signaling and survival, this compound has also been shown to modulate the tumor microenvironment by reducing the production of pro-inflammatory cytokines and chemokines. This compound treatment has also been associated with a reduction in the number of regulatory T-cells, which are known to promote tumor growth and immune evasion.

実験室実験の利点と制限

N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide is a highly selective and potent inhibitor of BTK, with a favorable pharmacokinetic profile and good oral bioavailability. These properties make this compound an attractive candidate for clinical development as a therapeutic agent for B-cell malignancies. However, like all experimental drugs, this compound has some limitations for lab experiments. For example, it may not be effective in all patients with B-cell malignancies, and its long-term safety and efficacy have not yet been fully established.

将来の方向性

There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide and its use as a therapeutic agent for B-cell malignancies. These include:
1. Combination therapy: this compound may be used in combination with other targeted agents or chemotherapy drugs to improve its efficacy and reduce the risk of drug resistance.
2. Biomarker identification: Biomarkers may be identified that can predict which patients are most likely to respond to this compound treatment, allowing for more personalized treatment approaches.
3. Mechanism of resistance: Research may be conducted to identify the mechanisms of resistance to this compound and develop strategies to overcome them.
4. Clinical trials: this compound may be tested in clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor effects in preclinical models of B-cell malignancies. Further research is needed to fully understand its mechanisms of action, identify biomarkers of response, and evaluate its safety and efficacy in clinical trials.

合成法

The synthesis of N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide involves a multi-step process that starts with the reaction of 3-chloro-4-fluoroaniline with 1-(methylthio)acetyl-4-piperidone to form the intermediate 4-(methylthio)-N-(3-chloro-4-fluorophenyl)-4-oxobut-2-enamide. This intermediate is then reacted with 4-piperidinamine to produce the final product, this compound.

科学的研究の応用

N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. In vivo studies have demonstrated that this compound treatment can significantly reduce tumor burden and improve survival in animal models of CLL and NHL.

特性

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[1-(2-methylsulfanylacetyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN2O2S/c1-24-11-17(23)21-8-6-12(7-9-21)2-5-16(22)20-13-3-4-15(19)14(18)10-13/h3-4,10,12H,2,5-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPVFOGDJVWHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)N1CCC(CC1)CCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。